molecular formula C22H20F3N5O B2577759 N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 909575-09-3

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2577759
CAS No.: 909575-09-3
M. Wt: 427.431
InChI Key: RHCIPNYFERVAJL-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H20F3N5O and its molecular weight is 427.431. The purity is usually 95%.
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Biological Activity

N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a compound with significant potential in various biological applications. This article delves into its chemical structure, synthesis, and biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C21H19F3N6O
  • Molecular Weight : 428.41 g/mol

This complex structure includes multiple functional groups that contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Notably, it has shown efficacy against breast cancer cell lines such as MCF-7. The following table summarizes key findings related to its anticancer activity:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMCF-73.16Induces apoptosis and cell cycle arrest

In a study involving MCF-7 cells, the compound significantly inhibited cell proliferation and induced apoptosis through mechanisms that included cell cycle arrest at the G1/S phase and DNA fragmentation. These findings suggest that it may serve as a lead compound for developing new anticancer therapies targeting specific pathways in cancer cell biology .

Other Pharmacological Effects

Beyond its anticancer properties, the compound has been investigated for other biological activities:

  • Antiproliferative Activity : The compound demonstrated strong antiproliferative effects across various cancer cell lines.
  • Inhibition of Enzymatic Activity : Preliminary studies indicated potential inhibitory effects on enzymes relevant to metabolic pathways associated with cancer progression.

Study on MCF-7 Cells

A detailed investigation into the effects of the compound on MCF-7 breast cancer cells revealed:

  • Cell Cycle Analysis : Treatment with the compound resulted in a notable decrease in the G0/G1 phase population (from 57.39% to 49.63%), indicating a shift towards apoptosis.
  • Apoptosis Induction : The percentage of cells in the pre-G1 phase increased significantly (from 1.79% to 36.06%), confirming the compound's role in promoting apoptotic processes .

Mechanistic Insights

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target proteins involved in cancer progression. These studies indicated strong binding affinities, suggesting that structural modifications could enhance selectivity and potency against specific targets .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N5O/c1-12-4-9-17(13(2)10-12)29-20(31)18-14(3)28-21-26-11-27-30(21)19(18)15-5-7-16(8-6-15)22(23,24)25/h4-11,19H,1-3H3,(H,29,31)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCIPNYFERVAJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC=C(C=C4)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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